![molecular formula C22H19N5O3 B2966559 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxamide CAS No. 376605-88-8](/img/structure/B2966559.png)
2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxamide
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Overview
Description
2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C22H19N5O3 and its molecular weight is 401.426. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Pharmaceutical Ingredient Synthesis
Quinoxaline derivatives have been studied for their catalytic properties and applications in synthesizing pharmaceutical ingredients. For instance, quinoxaline-based ligands exhibit excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes, such as dehydroamino acid derivatives and enamides. These catalysts are useful in preparing several chiral pharmaceutical ingredients, showcasing their potential in medicinal chemistry and drug synthesis (Imamoto et al., 2012).
Material Science and Polymer Chemistry
In material science, quinoxaline-containing polyamides and aromatic polyamides have been developed, demonstrating excellent thermal stability and potential for advanced materials applications. These polyamides, characterized by their solubility in polar aprotic solvents and high glass transition temperatures, show promise in creating materials with specific mechanical and thermal properties (Patil et al., 2011).
Antimicrobial and Antioxidant Applications
Quinoxaline derivatives have been evaluated for their antimicrobial and antioxidant activities, indicating their potential in developing new therapeutic agents. Studies have shown that certain quinoxaline-2-carboxamides act as serotonin type-3 (5-HT3) receptor antagonists, suggesting their utility in managing conditions such as depression and anxiety (Mahesh et al., 2011). Additionally, quinoxaline derivatives integrated with carbohydrate moieties have demonstrated cytotoxicity against cancer cell lines and antimicrobial activity against a variety of microorganisms, highlighting their potential in cancer therapy and infection control (Trivedi et al., 2012).
Chemical Synthesis and Drug Discovery
Research on quinoxaline derivatives also extends to drug discovery and chemical synthesis, with studies focusing on the synthesis of novel compounds for potential therapeutic applications. These compounds have been explored for their binding affinities to various receptors and their ability to act as inhibitors in folate metabolism, offering insights into their applications in treating diseases and conditions through targeted molecular interactions (Piper et al., 1982).
Mechanism of Action
In terms of anticancer activity, indole-based compounds have been found to interact with microtubules and their component protein, tubulin . Microtubule-targeting agents cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
properties
IUPAC Name |
2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3/c1-2-9-24-22(28)18-19-21(26-15-6-4-3-5-14(15)25-19)27(20(18)23)11-13-7-8-16-17(10-13)30-12-29-16/h2-8,10H,1,9,11-12,23H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKIDPBTYCJEDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC5=C(C=C4)OCO5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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